molecular formula C10H15ClSi B101568 Chlorodimethylphenethylsilane CAS No. 17146-08-6

Chlorodimethylphenethylsilane

Cat. No. B101568
CAS RN: 17146-08-6
M. Wt: 198.76 g/mol
InChI Key: SBBQHOJYUBTWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorodimethylphenethylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their utility in various chemical reactions and their potential applications in materials science.

Synthesis Analysis

The synthesis of chlorodimethylphenethylsilane-related compounds involves several strategies. One approach includes the chloromethylation of poly(methylphenylsilane) using chloromethyl methyl ether in a tin(IV) chloride-catalyzed reaction, which can be performed under less hazardous conditions by preparing the chloromethyl methyl ether in situ . Another method involves the hydrosilation of styrene with hydride-terminated polydimethylsiloxanes or methylhydro-dimethylsiloxane copolymers, followed by chloromethylation of the aromatic substituents . Additionally, the synthesis of (chloromethyl)oligosilanes can be achieved via the reaction between chlorooligosilanes and (chloromethyl)lithium generated in situ from bromochloromethane and n-butyllithium .

Molecular Structure Analysis

The molecular structure of chlorodimethylphenethylsilane and related compounds can be complex, with the presence of chloromethyl groups attached to silicon atoms. Equilibrium studies of αω-dichloropolydimethyl-N-methylsilazanes with cyclic dimethyl-N-methylsilazanes have provided insights into the distribution of molecular structures and the equilibrium constants for the formation of various chloroterminated chains .

Chemical Reactions Analysis

Chlorodimethylphenethylsilane-related compounds participate in a variety of chemical reactions. For instance, methylphenyldichlorosilane can be chlorinated to chlorinated phenyl-containing silanes using gaseous chlorine catalyzed by zeolite catalysts . Chlorotrimethylsilane (TMSCl) has been shown to be an efficient catalyst in allylic alkylation reactions . Moreover, disilanes containing chloromethyl groups can undergo intramolecular rearrangements and other reactions, such as with anhydrous aluminum chloride or sodium ethoxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorodimethylphenethylsilane-related compounds are influenced by their molecular structure. For example, the stability of tert-butoxychloromethylphenylsilane at room temperature and its reactivity with various 2-substituted ethanols to give polyfunctional silanes have been studied . The properties of these compounds are often characterized using techniques such as size-exclusion chromatography, ultraviolet and infrared spectroscopies, and nuclear magnetic resonance (NMR) analyses .

Scientific Research Applications

Sol-Gel Chemistry

Chlorodimethylphenethylsilane plays a role in sol-gel chemistry, particularly in the formation of silsesquioxanes, which are important for introducing organic functionalities into sol-gel materials. This process involves the systematic study of organotrialkoxysilanes forming gels through sol-gel polymerization under various conditions, demonstrating the versatile nature of compounds like chlorodimethylphenethylsilane in material chemistry (Loy et al., 2000).

Bone Cell Organization and Mineralization

In biomedical research, materials with patterned surface chemistries, including those using alkylsiloxanes (related to chlorodimethylphenethylsilane), have been used to guide the position and organization of mammalian cells. This is crucial for understanding cell-material interactions and has potential applications in tissue engineering and regenerative medicine (Healy et al., 1996).

Electrochemical Silylation

Chlorodimethylphenethylsilane is involved in electrochemical silylation processes. These processes are significant in organic chemistry, particularly in producing silylated derivatives like phenyl(trimethylsilyl)acetylene and trimethylsilylstyrene, showcasing its utility in organic synthesis (Jouikov & Salaheev, 1996).

Nanoparticle Synthesis for Forensic Science

Modified silica spheres, using compounds like 4-(Chloromethyl) phenyltrichlorosilane, are developed for sensitive and selective latent fingerprint detection. This has direct applications in forensic science and criminal investigations, demonstrating how chlorodimethylphenethylsilane derivatives can be applied in practical, real-world scenarios (Huang et al., 2015).

Catalysis in Organic Reactions

Chlorodimethylphenethylsilane-related compounds like Chlorotrimethylsilane (TMSCl) are efficient catalysts in organic reactions, such as allylic alkylation. This highlights its role in enhancing reaction efficiency and selectivity in organic synthesis (Deng et al., 2014).

properties

IUPAC Name

chloro-dimethyl-(2-phenylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQHOJYUBTWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066166
Record name Chlorodimethyl(2-phenylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodimethyl(2-phenylethyl)silane

CAS RN

17146-08-6
Record name [2-(Chlorodimethylsilyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17146-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyldimethylchlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(chlorodimethylsilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorodimethyl(2-phenylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyl(2-phenylethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETHYLDIMETHYLCHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDK452N7CZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)N(C)[SiH](C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction between styrene and dimethylchlorosilane with platinum catalyst in the presence of trimethylsilyl-N,N-dimethyl carbamate. 526 mg Styrene and 480 mg dimethylchlorosilane were introduced into a glass tube, and 41 mg of trimethylsilyl-N,N-dimethyl carbamate were added using a microsyringe. 0.65 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.4 wt % platinum content) was added. The tube was sealed with Teflon tape and a rubber septum and placed in a 100° C. oil bath where it was heated for 20 hours. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 38% and a phenethyl dimethylchlorosilane yield of 8.4%. The ratio between the phenethyl dimethylchlorosilane and the (α-methylbenzene) dimethylchlorosilane was 44:1.
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trimethylsilyl-N,N-dimethyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
526 mg
Type
reactant
Reaction Step Three
Quantity
480 mg
Type
reactant
Reaction Step Three
[Compound]
Name
trimethylsilyl-N,N-dimethyl carbamate
Quantity
41 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Reaction between styrene and dimethylchlorosilane with platinum catalyst (no substance acting as auxiliary catalyst). 526 mg Styrene and 408 mg dimethylchlorosilane were introduced into a glass tube, and 2.5 mg of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 98% and a phenethyldimethylchlorosilane yield of 84%. The ratio between the phenethyldimethylchlorosilane and (α-methylbenzyl)dimethylchlorosilane was 4.7:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step Two
Quantity
408 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 mg
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Reaction between styrene and dimethylchlorosilane with platinum catalyst in the presence of N-dimethylsilyl-N-methylacetamide. 526 mg Styrene and 408 mg dimethylchlorosilane were introduced into a glass tube, and 1 mg of N-dimethylsilyl-N-methylacetamide was added. 2.5 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 4.8% and a phenethyldimethylchlorosilane yield of 4.4%. The ratio between the phenethyldimethylchlorosilane and (α-methylbenzyl)dimethylchlorosilane was 15:1.
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-dimethylsilyl-N-methylacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
526 mg
Type
reactant
Reaction Step Three
Quantity
408 mg
Type
reactant
Reaction Step Three
Name
N-dimethylsilyl-N-methylacetamide
Quantity
1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodimethylphenethylsilane
Reactant of Route 2
Reactant of Route 2
Chlorodimethylphenethylsilane
Reactant of Route 3
Reactant of Route 3
Chlorodimethylphenethylsilane
Reactant of Route 4
Reactant of Route 4
Chlorodimethylphenethylsilane
Reactant of Route 5
Chlorodimethylphenethylsilane
Reactant of Route 6
Reactant of Route 6
Chlorodimethylphenethylsilane

Citations

For This Compound
7
Citations
Q Lan, LF Francis, FS Bates - Journal of Polymer Science Part B …, 2007 - Wiley Online Library
… The silica dispersion (10 g of 20 wt % in DMAC) and 40 g DMAC were added to a round-bottomed flask while being purged with argon, and chlorodimethylphenethylsilane (7 g) or ((…
Number of citations: 100 onlinelibrary.wiley.com
S Le Caer, F Brunet, C Chatelain… - The Journal of …, 2013 - ACS Publications
… As shown in Figure 2, the 1 H MAS NMR (SPE) spectra of the CPG 8 nm sample grafted with chlorodimethylphenethylsilane (−Si(CH 3 ) 2 CH 2a CH 2b C 6 H 5 ) is characterized by a …
Number of citations: 6 pubs.acs.org
X Wen, S Dagan, VH Wysocki - Analytical Chemistry, 2007 - ACS Publications
Silicon nanopowder (5−50 nm) was applied as a matrix for the analysis of small molecules in laser desorption/ionization mass spectrometry. In contrast with conventional matrix-…
Number of citations: 234 pubs.acs.org
L Lukešová, M Horáček, P Štěpnička… - Journal of …, 2002 - Elsevier
… reaction of its lithium salt (generated from stoichiometric amounts of 1,2,3,4-tetramethylcyclopentadiene and 2.5 M LiBu) with the equimolar amount of chlorodimethylphenethylsilane (…
Number of citations: 41 www.sciencedirect.com
X Wen - 2006 - search.proquest.com
… We also used PHP (chlorodimethylphenethylsilane) derivatized DIOS chips for the same analytes. As shown in Figure 2.2 (c) and (d), PHP derivatized DIOS chips need less laser …
Number of citations: 4 search.proquest.com
SA Iakab, P Rafols, M García‐Altares… - Advanced Functional …, 2019 - Wiley Online Library
Matrix‐assisted laser desorption/ionization mass spectrometry (MALDI‐MS) is widely used in the biomedical field for the label‐free analysis of molecules such as drugs, lipids, peptides, …
Number of citations: 32 onlinelibrary.wiley.com
Q Lan - 2007 - search.proquest.com
Hybrid nanoparticles were prepared by grafting polystyrene (PS) chains onto the surfaces of silica nanoparticles, using atom transfer radical polymerization (ATRP). The graft molecular …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.